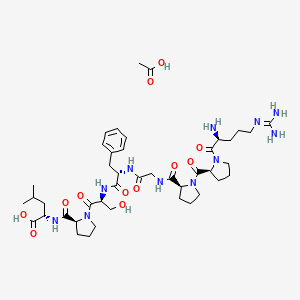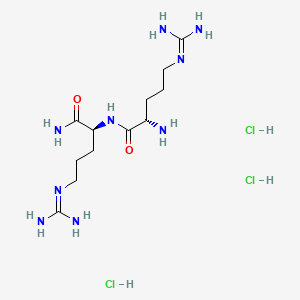![molecular formula Cl10H4K4O2Ru2 B568513 Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate CAS No. 123359-44-4](/img/structure/B568513.png)
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the molecular formula K₄[(RuCl₅)₂O]·xH₂O. It is a coordination complex that contains ruthenium in the +4 oxidation state. This compound is known for its unique structure, where two pentachlororuthenate(IV) units are bridged by an oxo ligand, and it is typically found in its hydrated form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate can be synthesized through the reaction of ruthenium tetroxide (RuO₄) with potassium chloride (KCl) in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2RuO4+10KCl+H2O→K4[(RuCl5)2O]⋅xH2O
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would involve scaling up the reaction process. This would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).
Substitution: Ligand substitution reactions can occur, where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are employed.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia (NH₃) or phosphines (PR₃).
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Medicine: Explored for its potential anticancer properties, as ruthenium complexes have shown promise in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
Mécanisme D'action
The mechanism of action of potassium mu-oxobis[pentachlororuthenate(IV)] hydrate involves its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and DNA, through its redox-active ruthenium centers. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular pathways, which are crucial for its potential biological and medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexachlororuthenate(IV): K₂[RuCl₆]
Potassium tetrachlororuthenate(II): K₂[RuCl₄]
Potassium pentachlororuthenate(III): K₃[RuCl₅]
Uniqueness
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is unique due to its bridged structure, where two pentachlororuthenate(IV) units are connected by an oxo ligand. This bridging oxo ligand imparts distinct chemical and physical properties to the compound, differentiating it from other ruthenium complexes.
Propriétés
Numéro CAS |
123359-44-4 |
|---|---|
Formule moléculaire |
Cl10H4K4O2Ru2 |
Poids moléculaire |
749.1 g/mol |
Nom IUPAC |
tetrapotassium;pentachlororuthenium(2-);dihydrate |
InChI |
InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10 |
Clé InChI |
SXFJYSYNSKQNRL-UHFFFAOYSA-D |
SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
SMILES canonique |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)


![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)


![Chromate(3-), bis[7-[(aminohydroxyphenyl)azo]-3-[[5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-4-(hydroxy-kappaO)-2-naphthalenesulfonato(3-)]-, trisodium](/img/structure/B568447.png)
![Bicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B568448.png)

